molecular formula C14H26N2O2 B1394153 tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate CAS No. 954240-14-3

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

Cat. No. B1394153
M. Wt: 254.37 g/mol
InChI Key: ZDKVVQZKWMSQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the empirical formula C14H26N2O2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate” is 254.37 . The SMILES string representation of this compound is CC(C)(C)OC(=O)N1CCCC2(CCCNC2)C1 . The InChI representation is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14/h15H,4-11H2,1-3H3 .


Physical And Chemical Properties Analysis

“tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate” is a solid substance . It has a molecular weight of 254.37 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches : The tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate has been synthesized using various methods. One approach involves the conversion of Boc-protected tert-butyl aspartate into the derived aldehyde, followed by Horner-Wadsworth-Emmons olefination, hydrogenation, and selective acid-catalyzed Boc-deprotection and spirocyclization (Almond-Thynne et al., 2018). Additionally, an alternative synthesis method includes microwave-assisted solid-phase synthesis and the development of α-methyl benzyl carbamate resin linker for the efficient cleavage of heterocycles (Macleod et al., 2006).

  • Structural Analysis : Research also delves into the structural and photophysical studies of diazaspiro compounds, including solvatochromic analysis and TDDFT calculations. This involves understanding the effects of solvent polarity on the spectral properties of these compounds and analyzing solvatochromism using linear solvation energy relationship (Aggarwal & Khurana, 2015).

Biological Activity and Pharmaceutical Applications

  • Bioactivity and Synthesis : A review focusing on the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate, has been conducted. These compounds have potential applications in the treatment of obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Chemical Synthesis and Drug Discovery

  • Synthesis for Drug Discovery : Innovative methods for synthesizing diazaspiro[5.5]undecane and its derivatives have been developed, inspired by bioactive natural products like histrionicotoxins. These methods emphasize the ease of conversion to a lead generation library, with a focus on amide formation or reductive amination procedures (Jenkins et al., 2009).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-7-14(11-16)6-4-8-15-10-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKVVQZKWMSQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677310
Record name tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

CAS RN

954240-14-3
Record name tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 2
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 4
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 5
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate
Reactant of Route 6
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.